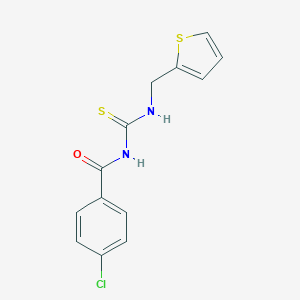![molecular formula C22H26N2O4 B250083 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as IPA-3 and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
IPA-3 has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cell signaling. In cancer research, IPA-3 has been shown to inhibit the activity of the Rho GTPase family of proteins, which are involved in cancer cell migration and invasion. In neurobiology, IPA-3 has been found to block the activity of the protein kinase Pak1, which is involved in neuronal development and synaptic plasticity. In cell signaling, IPA-3 has been shown to inhibit the activity of the protein kinase Akt, which is involved in a variety of cellular processes including cell survival, proliferation, and metabolism.
Mécanisme D'action
The mechanism of action of IPA-3 involves its inhibition of specific protein kinases, including Pak1 and Akt. By inhibiting these kinases, IPA-3 disrupts the signaling pathways that regulate cellular processes such as cell migration, invasion, and survival. IPA-3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on specific signaling pathways, IPA-3 has been found to have a variety of biochemical and physiological effects. For example, IPA-3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. IPA-3 has also been found to reduce the size of tumors in mouse models of cancer. In neurobiology, IPA-3 has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease in mouse models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of IPA-3 is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of IPA-3 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, IPA-3 has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several potential future directions for research on IPA-3. One area of interest is the development of more effective synthesis methods that could increase the yield and purity of IPA-3. Another area of interest is the investigation of IPA-3's effects on other protein kinases and signaling pathways, which could provide insight into its potential applications in other areas of scientific research. Additionally, further studies on IPA-3's safety and efficacy in humans could pave the way for its use as a therapeutic agent in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of IPA-3 involves several steps, starting with the reaction of 2-isopropylphenol with phosgene to form 2-isopropylphenyl chloroformate. This intermediate is then reacted with N-(4-morpholinyl)aniline to form 2-(2-isopropylphenoxy)-N-(4-morpholinyl)aniline. Finally, this compound is reacted with acetic anhydride to form IPA-3. The overall yield of this synthesis method is around 35%.
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-[2-(morpholine-4-carbonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)17-7-4-6-10-20(17)28-15-21(25)23-19-9-5-3-8-18(19)22(26)24-11-13-27-14-12-24/h3-10,16H,11-15H2,1-2H3,(H,23,25) |
Clé InChI |
OHKMGDYFSWNMIU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)

![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)



![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)

![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)